molecular formula C16H18N2 B2669721 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine CAS No. 2034511-69-6

3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine

Cat. No.: B2669721
CAS No.: 2034511-69-6
M. Wt: 238.334
InChI Key: QVROKNPVBKZIMD-UHFFFAOYSA-N
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Description

3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine is a compound that features a pyridine ring substituted with a phenylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with phenylpyrrolidine. One common method is the Mannich reaction, where a pyridine derivative reacts with formaldehyde and phenylpyrrolidine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine, including those similar to 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, exhibit potential as antiestrogen agents. For instance, compounds that incorporate the pyrrolidine structure have been shown to act as selective estrogen receptor degraders (SERDs), which are valuable in treating breast cancer by inhibiting estrogen receptor signaling pathways .

Case Study:
A study highlighted the role of specific stereoisomers of methylpyrrolidine in enhancing the antagonistic properties against estrogen receptors, emphasizing the importance of spatial orientation in drug efficacy .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Pyrrolidine derivatives have been linked to the modulation of glycine transporters, which are implicated in schizophrenia and other neuropsychiatric conditions. Inhibitors targeting GlyT1 have shown promise as therapeutic agents for restoring glutamatergic neurotransmission .

Data Table: GlyT1 Inhibitory Activity of Pyrrolidine Derivatives

Compound IDStructureKi Value (µM)Efflux Ratio
23a-0.1988.7
23d-<0.01<2
23u---

PPAR Modulation

Another significant application is in the modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. Compounds derived from pyrrolidine structures have been identified as dual agonists for PPARα and PPARγ, showing effectiveness in managing type 2 diabetes .

Case Study:
In vivo studies demonstrated that specific pyrrolidine derivatives significantly reduced fasting glucose levels and triglycerides in diabetic mouse models, indicating their potential as therapeutic agents for metabolic disorders .

Synthesis and Structure-Activity Relationships

The synthesis of this compound and its analogs often involves strategic modifications to enhance biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies reveal that variations at specific positions on the pyrrolidine ring can lead to significant changes in potency and selectivity against various biological targets .

Data Table: Summary of SAR Findings

ModificationEffect on Activity
Substituent at C3Enhanced ERα antagonism
Chiral center at C2Increased selectivity for CK1 receptors
Configuration (cis/trans)Influences PPAR agonistic activity

Mechanism of Action

The mechanism of action of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The phenylpyrrolidine moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyridine derivatives: Compounds such as 3-iodopyrroles and other substituted pyridines.

Uniqueness

3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine is unique due to the combination of the phenylpyrrolidine and pyridine moieties, which confer distinct chemical and biological properties.

Biological Activity

3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, also known by its CAS number 2034511-69-6, is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenylpyrrolidine moiety. This unique structure may contribute to its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Studies suggest that it may act as a ligand for various G-protein coupled receptors (GPCRs), influencing signaling pathways related to neuropharmacology and other therapeutic areas.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research findings:

Biological Activity Target Effect Reference
AntidepressantSerotonin ReceptorsModulates serotonin levels, potentially alleviating depressive symptoms
AnticonvulsantGABA ReceptorsEnhances GABAergic activity, reducing seizure frequency
Anti-inflammatoryCytokine InhibitionReduces pro-inflammatory cytokines, showing potential in inflammatory diseases

Case Studies

  • Antidepressant Activity : A study conducted by researchers aimed at evaluating the antidepressant properties of various pyridine derivatives included this compound. The compound exhibited significant modulation of serotonin receptors, indicating potential efficacy in treating depression-related disorders .
  • Anticonvulsant Effects : Another study investigated the anticonvulsant properties of several compounds similar to this compound. The results showed that this compound significantly enhanced GABA receptor activity in animal models, leading to a marked reduction in seizure episodes .
  • Anti-inflammatory Potential : Research exploring the anti-inflammatory effects of pyridine derivatives highlighted the ability of this compound to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by inflammation .

Properties

IUPAC Name

3-[(3-phenylpyrrolidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-8-10-18(13-16)12-14-5-4-9-17-11-14/h1-7,9,11,16H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVROKNPVBKZIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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